molecular formula C15H15N5O3 B13820005 8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione

8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione

Cat. No.: B13820005
M. Wt: 313.31 g/mol
InChI Key: ZMFYRUCHNRDECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione is a purine derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione typically involves the condensation of 1,3-dimethylxanthine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other purine derivatives. Its ability to inhibit multiple phosphodiesterases makes it a promising candidate for further drug development .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

8-amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)10(21)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,16,17)

InChI Key

ZMFYRUCHNRDECU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.